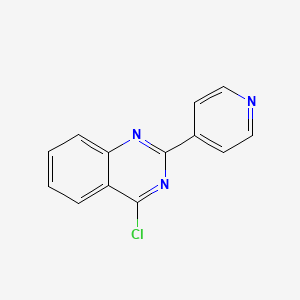

4-Chloro-2-pyridin-4-ylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-pyridin-4-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-12-10-3-1-2-4-11(10)16-13(17-12)9-5-7-15-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUSMOWAZASBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406088 | |

| Record name | 4-chloro-2-pyridin-4-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-27-1 | |

| Record name | 4-chloro-2-pyridin-4-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-4-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-pyridin-4-ylquinazoline: A Key Intermediate in Drug Discovery

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The 4-chloro-2-arylquinazoline framework, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functionalities to generate diverse chemical libraries for drug screening. This strategic placement of a leaving group is pivotal for the synthesis of targeted therapeutics, such as kinase inhibitors.

This guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-2-pyridin-4-ylquinazoline, a key building block in the development of novel therapeutics. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss critical process considerations for researchers and drug development professionals.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. The first step involves the construction of the quinazolinone core to form the precursor, 2-(pyridin-4-yl)quinazolin-4(3H)-one. The second step is the subsequent chlorination of the quinazolinone at the 4-position.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 2-(pyridin-4-yl)quinazolin-4(3H)-one

The formation of the 2-substituted quinazolinone core can be achieved through several methods, with the choice of starting materials influencing the reaction conditions. A widely used and reliable method is the condensation of a 2-aminobenzamide with a carboxylic acid or its derivative.

Mechanistic Insights: The Niementowski Reaction and its Variants

The classical Niementowski reaction involves the thermal condensation of anthranilic acid with an amide.[1] A common and effective variation for the synthesis of 2-aryl-4(3H)-quinazolinones involves the reaction of 2-aminobenzamide with an aromatic aldehyde or carboxylic acid.[2]

The reaction of 2-aminobenzamide with isonicotinic acid proceeds through an initial acylation of the primary amino group of 2-aminobenzamide by isonicotinic acid to form an N-acyl-2-aminobenzamide intermediate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the carbonyl carbon of the newly formed amide, and subsequent dehydration to yield the stable quinazolinone ring.

Caption: Mechanistic steps for quinazolinone formation.

Experimental Protocol: Synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-one

This protocol details a robust method for the synthesis of the quinazolinone precursor.

Materials:

-

2-Aminobenzamide

-

Isonicotinic acid

-

Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a condenser, thoroughly mix 2-aminobenzamide (1 equivalent) and isonicotinic acid (1.1 equivalents).

-

Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (approximately 10 times the weight of the limiting reagent).

-

Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to approximately 100°C and then carefully pour it into a large beaker containing ice water with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitate formed is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield 2-(pyridin-4-yl)quinazolin-4(3H)-one.

Data Summary Table: Synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-one

| Parameter | Value | Reference |

| Starting Materials | 2-Aminobenzamide, Isonicotinic Acid | [2] |

| Reagent | Polyphosphoric Acid (PPA) | [2] |

| Temperature | 180-200°C | [2] |

| Reaction Time | 4-6 hours | [2] |

| Work-up | Quenching in ice water, neutralization | [2] |

| Purification | Filtration and washing | [2] |

| Expected Yield | 70-85% | [2] |

Part 2: Chlorination of 2-(pyridin-4-yl)quinazolin-4(3H)-one

The second crucial step is the conversion of the lactam (quinazolinone) to the corresponding chloro-heterocycle. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent.

Mechanistic Insights: The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely used and effective reagent for this transformation. The reaction proceeds in two main stages.[3][4] First, an initial phosphorylation of the quinazolinone oxygen occurs, forming a phosphorylated intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 4-chloroquinazoline.[3][4] The reaction is typically performed at elevated temperatures to drive the conversion to completion.

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Chloro-2-pyridin-4-ylquinazoline

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline ring system is a well-established pharmacophore in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Within the realm of oncology and inflammatory diseases, quinazoline derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.[1] The compound 4-Chloro-2-pyridin-4-ylquinazoline, featuring a reactive chloro group at the 4-position, represents a versatile scaffold for the development of targeted therapeutics.[1] While specific literature on the definitive mechanism of action for this exact molecule is nascent, its structural similarity to known kinase inhibitors allows us to postulate a compelling hypothesis for its biological activity and to design a rigorous experimental framework for its validation.

This guide will provide an in-depth exploration of the postulated mechanism of action of this compound, focusing on its likely role as a kinase inhibitor. We will delve into a probable molecular target, the associated signaling cascade, and present detailed, field-proven experimental protocols to rigorously test this hypothesis.

Postulated Mechanism of Action: Inhibition of p21-Activated Kinase 4 (PAK4)

Based on structure-activity relationships of similar quinazoline-based compounds, we postulate that this compound acts as a competitive inhibitor of the ATP-binding site of p21-Activated Kinase 4 (PAK4). PAK4 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[2] Notably, PAK4 is frequently overexpressed in various cancers, making it an attractive target for anticancer drug discovery.[2]

The quinazoline core of this compound likely forms key hydrogen bond interactions with the hinge region of the PAK4 kinase domain, a common binding motif for ATP-competitive inhibitors. The pyridin-4-yl moiety can further engage in interactions with solvent-exposed regions or other amino acid residues within the active site, contributing to binding affinity and selectivity.

The PAK4 Signaling Cascade: A Central Node in Oncogenic Pathways

PAK4 is a downstream effector of the Rho GTPase, Cdc42. Upon activation by Cdc42, PAK4 phosphorylates a plethora of downstream substrates, thereby modulating key signaling pathways implicated in cancer progression, such as the MAPK and PI3K/AKT pathways. Inhibition of PAK4 by this compound is hypothesized to disrupt these oncogenic signaling networks, leading to anti-proliferative and anti-metastatic effects.

Caption: Postulated PAK4 Signaling Pathway and Inhibition.

Experimental Validation of the Mechanism of Action

To rigorously validate the hypothesis that this compound targets PAK4, a multi-faceted experimental approach is essential. The following protocols are designed to be self-validating, providing a clear and logical progression from in vitro biochemical assays to cell-based functional readouts.

Experimental Workflow

Caption: Experimental Workflow for Mechanism of Action Validation.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on PAK4 kinase activity and to quantify its potency (IC50).

Methodology:

-

Reagents and Materials:

-

Recombinant human PAK4 enzyme

-

Biotinylated peptide substrate for PAK4

-

ATP

-

Kinase buffer

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

384-well microplates

-

LanthaScreen™ Eu-anti-GST Antibody and Alexa Fluor™ 647-labeled streptavidin (or similar FRET-based detection reagents)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant PAK4 enzyme, and the test compound at various concentrations.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the FRET-based detection reagents and incubate for 60 minutes.

-

Read the plate on a suitable microplate reader (e.g., fluorescence resonance energy transfer).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Outcome: A dose-dependent inhibition of PAK4 activity by this compound, yielding a potent IC50 value.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation status of PAK4 downstream effectors in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to overexpress PAK4 (e.g., A549 lung cancer cells).

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against:

-

Phospho-MEK (Ser217/221)

-

Total MEK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-AKT (Ser473)

-

Total AKT

-

GAPDH (loading control)

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Expected Outcome: A dose-dependent decrease in the phosphorylation of MEK, ERK, and AKT in cells treated with this compound, consistent with PAK4 inhibition.

Cellular Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cell Seeding and Treatment:

-

Seed PAK4-overexpressing cancer cells in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

-

MTT or SRB Assay:

-

After 72 hours of treatment, perform a standard MTT or SRB assay to assess cell viability.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Expected Outcome: A significant, dose-dependent inhibition of cancer cell proliferation upon treatment with this compound.

Cell Migration and Invasion Assays

Objective: To investigate the effect of this compound on the migratory and invasive potential of cancer cells, key processes regulated by PAK4.

Methodology:

-

Transwell Migration Assay:

-

Seed cancer cells in the upper chamber of a Transwell insert.

-

Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Treat the cells in the upper chamber with non-toxic concentrations of this compound.

-

After a suitable incubation period, fix and stain the cells that have migrated to the underside of the insert.

-

Count the migrated cells under a microscope.

-

-

Transwell Invasion Assay:

-

The procedure is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix.

-

Data Analysis: Compare the number of migrated or invaded cells in the treated groups to the vehicle control.

Expected Outcome: A significant reduction in both cell migration and invasion in the presence of this compound.

Summary of Quantitative Data

| Assay | Parameter | Expected Outcome for this compound |

| Kinase Inhibition Assay | IC50 (PAK4) | < 100 nM |

| Cell Proliferation Assay | GI50 (A549 cells) | < 1 µM |

| Western Blot Analysis | p-MEK/p-ERK levels | Dose-dependent decrease |

| Cell Migration Assay | % Inhibition | Significant reduction at non-toxic concentrations |

| Cell Invasion Assay | % Inhibition | Significant reduction at non-toxic concentrations |

Conclusion

The presented in-depth technical guide outlines a robust and logical framework for elucidating the mechanism of action of this compound. By postulating its role as a PAK4 inhibitor and providing a comprehensive suite of validating experiments, this document serves as a valuable resource for researchers in drug discovery and development. The successful execution of these protocols will not only confirm the molecular target but also provide critical insights into the cellular consequences of its inhibition, thereby paving the way for its potential development as a novel therapeutic agent.

References

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

The Therapeutic Potential of 4-Chloro-2-pyridin-4-ylquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on a specific, highly promising class of quinazoline derivatives: those bearing a chloro group at the 4-position and a pyridin-4-yl moiety at the 2-position. The strategic placement of the 4-chloro group provides a reactive handle for facile derivatization, enabling the creation of extensive chemical libraries for screening.[1] The 2-pyridin-4-yl group, on the other hand, plays a crucial role in molecular recognition, often forming key interactions within the active sites of therapeutic targets. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-chloro-2-pyridin-4-ylquinazoline derivatives, with a primary emphasis on their anticancer properties as potent kinase inhibitors. We will delve into their mechanisms of action, present relevant experimental data, and provide detailed protocols to guide researchers in this exciting field of drug discovery.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a versatile heterocyclic scaffold that has given rise to a multitude of clinically approved drugs.[2] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an ideal pharmacophore for interacting with various enzymes and receptors.[3] The development of quinazoline-based drugs has been particularly successful in the field of oncology, with several compounds targeting key signaling pathways involved in cancer progression.[4][5]

The this compound Core: A Strategic Design for Kinase Inhibition

The design of this compound as a core scaffold for drug discovery is a testament to the principles of rational drug design. Each component of this molecule is strategically chosen to impart desirable chemical and biological properties.

-

The 4-Chloro Group: A Gateway to Diversity: The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution.[1] This reactivity allows for the straightforward introduction of a wide array of functional groups, particularly amines, to generate diverse libraries of 4-substituted quinazoline derivatives. This chemical tractability is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.

-

The 2-Pyridin-4-yl Moiety: A Key to Target Recognition: The pyridine ring, especially when attached at the 2-position of the quinazoline core, plays a critical role in the molecule's interaction with its biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active sites of kinases. This moiety can also engage in π-π stacking and other non-covalent interactions, further enhancing binding affinity and selectivity.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold is a multi-step process that begins with readily available starting materials. The following is a general, yet detailed, protocol for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common synthetic route, starting from 2-aminobenzoic acid.

Step 1: Synthesis of 2-(Isonicotinamido)benzoic acid

-

Dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as pyridine.

-

Add isonicotinoyl chloride (1.1 equivalents) dropwise to the solution at room temperature with constant stirring.

-

Continue the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-(isonicotinamido)benzoic acid.

Step 2: Cyclization to 2-(Pyridin-4-yl)quinazolin-4(3H)-one

-

Reflux the 2-(isonicotinamido)benzoic acid obtained in the previous step in acetic anhydride for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a small amount of cold ethanol and dry to obtain 2-(pyridin-4-yl)quinazolin-4(3H)-one.

Step 3: Chlorination to this compound

-

Treat the 2-(pyridin-4-yl)quinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to afford the final product, this compound.

Derivatization at the 4-Position

The 4-chloro group is readily displaced by a variety of nucleophiles, most commonly primary and secondary amines, to generate a diverse range of 4-amino-2-pyridin-4-ylquinazoline derivatives.[6] This reaction is typically carried out by heating the this compound with the desired amine in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF).

Anticancer Activity: Targeting Key Signaling Pathways

The primary therapeutic application of this compound derivatives lies in their potent anticancer activity, which is often achieved through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][2]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation.[4] Dysregulation of EGFR signaling, through mutations or overexpression, is a common driver of tumorigenesis in various cancers, making it a prime target for anticancer therapies.[4][7] Quinazoline derivatives have emerged as a highly successful class of EGFR inhibitors.[5][8][9]

4-Anilinoquinazoline derivatives, which can be synthesized from this compound, are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase.[8][10] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

The inhibitory activity of novel this compound derivatives against EGFR can be assessed using a variety of in vitro assays.

Experimental Protocol: EGFR Kinase Assay (ELISA-based)

-

Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly-Glu-Tyr).

-

Kinase Reaction: Add the test compound (at various concentrations), recombinant human EGFR kinase, and ATP to the wells.

-

Incubation: Incubate the plate at 37°C to allow the kinase reaction to proceed.

-

Detection: Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

-

Measurement: Measure the absorbance at a specific wavelength to quantify the extent of substrate phosphorylation.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.[11]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a well-established strategy for cancer therapy.[12][13] The quinazoline scaffold is also a prominent feature in many VEGFR-2 inhibitors.[3][12][14]

Similar to their action on EGFR, quinazoline derivatives can inhibit VEGFR-2 by competing with ATP for binding to the kinase domain.[14] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.[14]

Caption: VEGFR-2 signaling pathway and its inhibition by quinazoline derivatives.

The anti-angiogenic effects of this compound derivatives can be assessed in vitro using assays that model different stages of the angiogenic process.

Experimental Protocol: Endothelial Cell Tube Formation Assay

-

Plate Preparation: Coat a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of the test compound at various concentrations.

-

Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures (tubes).

-

Visualization: Stain the cells with a fluorescent dye (e.g., calcein AM) and visualize the tube formation using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Determine the concentration of the compound that inhibits tube formation.

Other Potential Biological Activities

While the primary focus has been on their anticancer properties, the versatile quinazoline scaffold has been reported to exhibit a broad spectrum of biological activities.[2] Derivatives have shown potential as antimicrobial, anti-inflammatory, and antiviral agents.[1][15] Further investigation into the this compound series may reveal novel therapeutic applications in these areas.

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of 4-substituted-2-pyridin-4-ylquinazoline derivatives is highly dependent on the nature of the substituent at the 4-position. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

| General Structure | R Group | Target | IC₅₀ (nM) | Reference |

| 3-chloro-4-fluoroaniline | EGFR | 5.06 | [16] | |

| 3-ethynyl-aniline | EGFR | 2-150 | [8] | |

| Varies | VEGFR-2 | 4.8 | [14] | |

| Varies | PI3Kδ | Varies | [1] |

Note: The table presents a summary of representative data for related quinazoline derivatives to illustrate the potential potency. Specific data for 4-substituted-2-pyridin-4-ylquinazolines would require further targeted synthesis and screening.

Future Perspectives and Drug Development Challenges

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, several challenges need to be addressed in the drug development process:

-

Selectivity: Achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target effects and toxicity.

-

Drug Resistance: Cancer cells can develop resistance to kinase inhibitors through mutations in the target kinase or activation of bypass signaling pathways.[7] The design of next-generation inhibitors that can overcome these resistance mechanisms is an active area of research.

-

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for achieving favorable pharmacokinetic profiles and in vivo efficacy.

Conclusion

This compound and its derivatives are a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility of this scaffold, coupled with its ability to potently and selectively inhibit key protein kinases, makes it an attractive platform for the development of novel targeted therapies. Further exploration of the structure-activity relationships and biological activities of this compound class is warranted and is expected to yield new and effective treatments for cancer and other diseases.

References

- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry.

- Zhang, J., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.

- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- National Institutes of Health. (n.d.).

- PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies.

- National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- ChemicalBook. (n.d.). This compound synthesis.

- Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.).

- VNU Journal of Science. (2020).

- Preprints.org. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

- RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- IntechOpen. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.

- PubMed. (2017).

- MDPI. (n.d.).

- Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.

- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Semantic Scholar. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.

- ResearchGate. (n.d.). Chemical structures of the clinically approved VEGFR2 inhibitors and....

- National Institutes of Health. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.

- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.

- PubMed Central. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.

- National Institutes of Health. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-pyridin-4-ylquinazoline (CAS Number: 6484-27-1): A Keystone Intermediate for Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-pyridin-4-ylquinazoline, a pivotal heterocyclic intermediate in the field of medicinal chemistry. The strategic positioning of a chlorine atom at the 4-position of the quinazoline scaffold renders it an exceptionally versatile building block for the synthesis of a diverse array of biologically active molecules, most notably kinase inhibitors for targeted cancer therapy. This document delves into the synthesis, physicochemical properties, and critical applications of this compound, offering detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system is widely recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a multitude of biological targets with high affinity.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, serves as the core scaffold for numerous approved drugs and clinical candidates. The introduction of a pyridinyl group at the 2-position and a reactive chloro group at the 4-position, as seen in this compound, creates a molecule primed for facile derivatization and the exploration of vast chemical space. The inherent reactivity of the 4-chloro substituent allows for nucleophilic substitution reactions, providing a straightforward avenue for the introduction of various pharmacophoric moieties.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6484-27-1 | [2] |

| Molecular Formula | C₁₃H₈ClN₃ | [2] |

| Molecular Weight | 241.68 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | General knowledge |

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar chloro-quinazoline derivatives, this compound may cause skin and eye irritation.[3] In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step process, commencing with the construction of the quinazolinone core followed by a chlorination step.

Step 1: Synthesis of the Precursor - 2-(pyridin-4-yl)quinazolin-4(3H)-one

The foundational step involves the cyclocondensation of an appropriate anthranilic acid derivative with an isonicotinoyl source. A common and effective method utilizes the reaction of 2-aminobenzamide with isonicotinic acid.

Experimental Protocol: Synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-one

-

Materials:

-

2-Aminobenzamide

-

Isonicotinic acid

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

In a round-bottom flask, thoroughly mix 2-aminobenzamide (1 equivalent) and isonicotinic acid (1.1 equivalents).

-

Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (approximately 10-15 times the weight of the reactants).

-

Heat the reaction mixture to 140-160 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to approximately 80-90 °C.

-

Carefully pour the warm mixture into a beaker containing ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until a pH of 7-8 is reached.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven to yield 2-(pyridin-4-yl)quinazolin-4(3H)-one. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

-

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both a dehydrating agent and a catalyst, facilitating the intramolecular cyclization to form the quinazolinone ring.

-

Heating: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Neutralization: The acidic workup is followed by neutralization to precipitate the product, which is typically insoluble in neutral aqueous media.

Caption: Synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-one.

Step 2: Chlorination to this compound

The hydroxyl group of the quinazolinone precursor is then converted to a chloro group using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-(pyridin-4-yl)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-(pyridin-4-yl)quinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Basify the acidic aqueous solution to a pH of 8-9 by the slow addition of a concentrated ammonium hydroxide solution or a saturated sodium bicarbonate solution while keeping the mixture cool in an ice bath.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water.

-

Dry the crude product under vacuum to afford this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating and dehydrating agent that effectively converts the tautomeric hydroxyl form of the quinazolinone to the desired 4-chloro derivative.

-

DMF (catalyst): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination.

-

Icy Workup and Basification: The excess POCl₃ is quenched with ice, and the subsequent basification is necessary to neutralize the generated acids and precipitate the product.

Caption: Chlorination of the quinazolinone precursor.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The 4-chloro group serves as a handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr), allowing for the modulation of potency and selectivity against different kinases.

Targeting Key Signaling Pathways in Cancer

Derivatives of this compound have shown significant promise as inhibitors of several key protein kinases that are dysregulated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for ATP-competitive EGFR inhibitors.[4] Overexpression and mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies.

-

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Quinazoline-based compounds have been developed as potent and selective PI3K inhibitors.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline derivatives have been explored as VEGFR inhibitors to block this process.[1]

-

Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[6]

Caption: Simplified overview of key signaling pathways targeted by quinazoline-based inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of kinase inhibitors derived from this compound can be fine-tuned by modifying the substituent at the 4-position. The nature of the amine introduced through nucleophilic substitution significantly influences the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific side chains can lead to interactions with key amino acid residues in the ATP-binding pocket of the target kinase, thereby enhancing inhibitory activity.

Table 2: Biological Activity of Representative Kinase Inhibitors Derived from 4-Aryl/Heteroaryl-Quinazoline Scaffolds

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| 4-Anilino-quinazoline | EGFR | 0.37 - 12.93 | Various | [4] |

| 2-Chloro-4-anilino-quinazoline | VEGFR-2 | ~7x more potent than prototype | - | [4] |

| 4-Aminoquinazoline derivative (6b) | PI3Kα | 13.6 | HCT116 | [7] |

| Pyrimidine-based derivative (12a) | Aurora A | 309 | - | [8] |

| Pyrimidine-based derivative (12a) | Aurora B | 293 | - | [8] |

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of reactions.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. Its straightforward synthesis and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse libraries of compounds for drug discovery programs. The insights provided in this technical guide, from detailed synthetic protocols to an overview of its applications in targeting key cancer-related signaling pathways, are intended to facilitate the work of researchers and scientists dedicated to the development of novel and effective medicines.

References

Sources

- 1. dovepress.com [dovepress.com]

- 2. 4-Chloro-2-(pyridin-2-yl)quinazoline | C13H8ClN3 | CID 930716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Chloro-2-(pyridin-4-yl)quinazoline: Structure, Synthesis, and Application in Targeted Therapy Development

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical analysis of 4-Chloro-2-(pyridin-4-yl)quinazoline, a key heterocyclic intermediate. We will dissect its nomenclature and structure, provide validated protocols for its synthesis, and explore its pivotal role as a versatile building block for a new generation of targeted therapeutics, particularly kinase inhibitors. This document is designed to serve as a practical resource, bridging fundamental chemistry with strategic applications in modern drug discovery.

Core Structure and Systematic Nomenclature

The utility of any synthetic building block begins with a fundamental understanding of its structure and formal naming conventions. 4-Chloro-2-(pyridin-4-yl)quinazoline is a fused heterocyclic system, the name of which is derived through a systematic application of IUPAC rules.

Deconstructing the IUPAC Name

The name "4-Chloro-2-(pyridin-4-yl)quinazoline" can be broken down as follows:

-

Quinazoline: This is the parent or base component, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[3] Per IUPAC nomenclature for fused heterocyclic systems, this nitrogen-containing component takes precedence.[4][5] The numbering of the quinazoline ring system is fixed, starting from the nitrogen atom not involved in the ring fusion and proceeding to give the lowest possible locants to the other heteroatoms.

-

2-(pyridin-4-yl): This indicates that a pyridine ring is attached as a substituent at position 2 of the quinazoline core. The "-yl" suffix denotes it as a radical group, and the "4" specifies that the point of attachment is the C4 position of the pyridine ring.

-

4-Chloro: This signifies that a chlorine atom is substituted at position 4 of the quinazoline core.

This systematic naming ensures an unambiguous representation of the molecule's connectivity.

Chemical Identity and Properties

A summary of key identifiers and computed physicochemical properties for 4-Chloro-2-(pyridin-4-yl)quinazoline is provided below. These parameters are critical for experimental design, including solvent selection, reaction monitoring, and preliminary assessment of drug-like properties.

| Identifier / Property | Value | Source |

| Molecular Formula | C₁₃H₈ClN₃ | PubChem[6] |

| Molecular Weight | 241.67 g/mol | PubChem[6] |

| CAS Number | 84122-38-3 | --- |

| XLogP3 | 3.4 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

Synthesis and Characterization

The synthesis of 4-Chloro-2-(pyridin-4-yl)quinazoline is typically achieved via a robust, two-step sequence starting from readily available precursors. The key transformation is the chlorination of a quinazolinone intermediate.

Synthetic Workflow

The overall synthetic pathway involves the initial formation of 2-(pyridin-4-yl)quinazolin-4(3H)-one, which is subsequently converted to the target chloro-derivative.

Caption: High-level workflow for the synthesis of 4-Chloro-2-(pyridin-4-yl)quinazoline.

Experimental Protocol: Chlorination of 2-(pyridin-4-yl)quinazolin-4(3H)-one

This protocol describes the conversion of the quinazolinone precursor to the final product. The mechanism involves the activation of the carbonyl oxygen by phosphorus oxychloride (POCl₃), facilitating nucleophilic attack by chloride.

Materials:

-

2-(pyridin-4-yl)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional, but often used to drive the reaction)

-

Toluene or Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(pyridin-4-yl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-15 mL per gram of starting material).

-

Chlorination: Add phosphorus pentachloride (1.1 - 1.5 eq) portion-wise to the suspension. The addition may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexane), observing the disappearance of the starting material spot.

-

Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Neutralization: Basify the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until effervescence ceases and the pH is ~8-9.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-Chloro-2-(pyridin-4-yl)quinazoline.[7]

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the quinazoline and pyridine rings. The pyridine protons will appear as two distinct doublets in the downfield region (δ 8.5-9.0 ppm), characteristic of a 4-substituted pyridine. The four protons on the benzo portion of the quinazoline ring will appear as a set of multiplets between δ 7.5-8.5 ppm.

-

¹³C NMR: The carbon spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) will appear in the range of δ 155-160 ppm.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine. Two peaks will be observed: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Reactivity and Applications in Drug Discovery

The synthetic value of 4-Chloro-2-(pyridin-4-yl)quinazoline lies in the high reactivity of the chlorine atom at the C4 position, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.

The Principle of Regioselective Substitution

The quinazoline ring is electron-deficient, which activates the C4 position towards nucleophilic attack. DFT calculations and experimental evidence have shown that the carbon atom at the 4-position of chloro-substituted quinazolines is more electrophilic and thus more susceptible to nucleophilic attack than other positions.[8] This regioselectivity is the cornerstone of its utility, allowing for the controlled introduction of a wide variety of functional groups, most commonly amines, to build molecular complexity.[9]

A Scaffold for Kinase Inhibitors

The quinazoline scaffold is a proven pharmacophore for developing ATP-competitive kinase inhibitors.[10] Many derivatives function by displacing ATP from the kinase active site, thereby blocking downstream signaling. 4-Chloro-2-(pyridin-4-yl)quinazoline is a precursor for inhibitors targeting several critical cancer-related pathways.

-

PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling pathway is one of the most frequently deregulated cascades in human cancers, controlling cell growth, proliferation, and survival.[11] The quinazoline core can mimic the adenine moiety of ATP, binding to the hinge region of the PI3K active site.[11] By reacting 4-Chloro-2-(pyridin-4-yl)quinazoline with various amines, researchers have developed potent and selective inhibitors of PI3K isoforms, such as PI3Kδ.[12][13]

-

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is another key target in oncology.[10] 4-Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors, and 4-Chloro-2-(pyridin-4-yl)quinazoline serves as a direct precursor to such compounds.[9]

Caption: The PI3K/Akt/mTOR pathway and the intervention point for quinazoline-based inhibitors.

Safety and Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be observed.

-

Hazard Class: Likely classified as an irritant. Based on similar compounds like 4-chloroquinoline, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Chloro-2-(pyridin-4-yl)quinazoline represents more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, accessible synthesis, and, most importantly, the regioselective reactivity of its C4-chloro group make it an exceptionally valuable platform. Its demonstrated utility in the synthesis of potent kinase inhibitors for the PI3K and EGFR pathways underscores its importance in the ongoing development of targeted therapies for cancer and other proliferative diseases.[10] This guide provides the foundational knowledge for researchers to confidently incorporate this powerful intermediate into their drug discovery programs.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PubMed Central. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). PubMed Central. [Link]

-

4-Chloro-2-(pyridin-2-yl)quinazoline. (n.d.). PubChem. [Link]

-

Nomenclature of Fused and Bridged Fused Ring Systems. (1998). IUPAC. [Link]

-

Rule B-3. Fused Heterocyclic Systems. (n.d.). ACD/Labs. [Link]

-

Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (2018). ResearchGate. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. [Link]

-

Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLI...). (2010). ACD/Labs. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2018). ResearchGate. [Link]

-

Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). PubMed Central. [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). MDPI. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). National Institutes of Health (NIH). [Link]

-

FR-2.2 Heterocyclic Components. (n.d.). IUPAC nomenclature. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances. [Link]

-

4-Chloroquinoline. (n.d.). PubChem. [Link]

-

IUPAC Provisional Recommendations. (2004). IUPAC. [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. (2010). Acta Chimica Slovenica. [Link]

-

Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. (2021). Semantic Scholar. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. [Link]

-

Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (n.d.). PubMed Central. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. [Link]

-

4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. (n.d.). PubChem. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 3. FR-2.2 [iupac.qmul.ac.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]

- 6. 4-Chloro-2-(pyridin-2-yl)quinazoline | C13H8ClN3 | CID 930716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. mdpi.com [mdpi.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-pyridin-4-ylquinazoline: A Privileged Scaffold in Modern Drug Discovery

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. Among its many derivatives, 4-Chloro-2-pyridin-4-ylquinazoline stands out as a pivotal intermediate for the synthesis of a new generation of targeted therapeutics. The strategic placement of a reactive chloro group at the 4-position, combined with the hydrogen bond accepting capabilities of the pyridinyl moiety at the 2-position, provides a versatile platform for developing potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. This technical guide offers an in-depth review of the synthesis, chemical properties, and burgeoning biological applications of this compound and its derivatives, with a particular focus on their role as kinase inhibitors. We provide field-proven insights into experimental design and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Quinazoline Scaffold: A Foundation of Therapeutic Innovation

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in a vast array of biologically active molecules.[1] Its rigid, planar structure provides an ideal framework for interaction with the active sites of enzymes and receptors. The true power of the quinazoline scaffold, however, lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological properties.

The 2,4-disubstituted quinazoline framework has been particularly fruitful in the development of kinase inhibitors.[2] A number of clinically approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are built upon this scaffold and function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting the specific molecular drivers of the disease.[4]

This compound: A Key Intermediate for Targeted Therapies

This compound emerges as a highly valuable building block in the synthesis of novel kinase inhibitors. The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide variety of amine-containing side chains, which are crucial for establishing key interactions within the ATP-binding pocket of kinases. The pyridin-4-yl group at the 2-position can participate in hydrogen bonding interactions and provides an additional vector for modifying the solubility and pharmacokinetic properties of the final compounds.

Physicochemical Properties

| Property | Value (Estimated) | Source |

| Molecular Formula | C₁₃H₈ClN₃ | [5] |

| Molecular Weight | 241.68 g/mol | [5] |

| XLogP3 | 3.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence involving the initial construction of the 2-(pyridin-4-yl)quinazolin-4(3H)-one core, followed by chlorination.

Sources

- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. 4-Chloro-2-(pyridin-2-yl)quinazoline | C13H8ClN3 | CID 930716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Unlocking the Therapeutic Potential of 4-Chloro-2-pyridin-4-ylquinazoline: A Technical Guide to Target Identification and Validation

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This technical guide provides an in-depth exploration of 4-Chloro-2-pyridin-4-ylquinazoline, a heterocyclic intermediate poised for the development of novel therapeutics. Capitalizing on the well-documented activities of structurally related compounds, we delineate a strategic approach to identify and validate its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from target hypothesis to preclinical validation. We will delve into the scientific rationale for prioritizing key cancer-related protein kinases, provide detailed experimental protocols for target validation, and present a roadmap for advancing promising lead compounds.

Introduction: The Quinazoline Core and the Promise of this compound

Quinazoline derivatives have garnered significant attention from medicinal chemists and biologists due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] Their success is exemplified by several FDA-approved drugs, such as gefitinib and erlotinib, which target protein kinases in cancer therapy.[4] The quinazoline core serves as a versatile scaffold for ATP-competitive kinase inhibitors.[1]

The subject of this guide, this compound, possesses key structural features that suggest significant therapeutic potential. The chloro group at the 4-position is a reactive site highly amenable to nucleophilic substitution, enabling the synthesis of diverse compound libraries.[1] The presence of the pyridin-4-yl moiety at the 2-position offers unique opportunities for interaction with the active sites of target proteins, potentially through hydrogen bonding with key residues like methionine.

While direct experimental evidence for the biological targets of this compound is nascent, its structural analogy to a plethora of known kinase inhibitors provides a strong foundation for targeted investigation. This guide will focus on a rational, evidence-based approach to uncovering its therapeutic utility, with a primary focus on oncology.

Hypothesized Therapeutic Targets: A Focus on Protein Kinases

Based on extensive analysis of the quinazoline pharmacophore and the influence of the pyridinyl substituent, we hypothesize that this compound is a potent inhibitor of several key protein kinases implicated in cancer pathogenesis. The following are proposed as primary targets for investigation:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are common in various cancers.[2] Quinazoline-based compounds are well-established EGFR inhibitors.[2][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[6]

-

Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a crucial role in cell growth, proliferation, and survival.[3][7]

-

p21-Activated Kinase 4 (PAK4): A serine/threonine kinase involved in cancer cell invasion, metastasis, and proliferation.[1]

-

Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases: A family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.[8][9][10]

The following sections will detail the scientific rationale for pursuing each of these targets and provide a comprehensive experimental workflow for their validation.

Target Validation Workflow: From Biochemical Assays to In Vivo Models

A multi-tiered approach is essential for the robust validation of potential therapeutic targets. This workflow progresses from initial in vitro biochemical assays to more complex cell-based and in vivo models.

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

In Vitro Biochemical Assays: The First Line of Investigation

The initial step in target validation is to assess the direct inhibitory activity of this compound against a panel of purified protein kinases.

Objective: To identify the primary kinase targets of this compound from a large, diverse panel of kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the compound into a multi-well assay plate at a final concentration of 1 µM and 10 µM.

-

Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The reaction is typically monitored by measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[11]

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Objective: To determine the potency of this compound against the "hit" kinases identified in the initial screen.

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Assay Procedure: Perform the kinase assay as described in Protocol 1, using a range of compound concentrations.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Hypothesized Target Kinase | Rationale for Inclusion | Anticipated IC50 Range (nM) |

| EGFR | Well-established target for quinazolines; pyridinyl moiety may enhance binding.[2][5] | 1 - 100 |

| VEGFR2 | Many quinazoline derivatives exhibit dual EGFR/VEGFR2 inhibition.[6] | 10 - 500 |

| PI3Kα | The quinazoline scaffold is a known pharmacophore for PI3K inhibitors.[3][7] | 50 - 1000 |

| PAK4 | Structurally similar quinazolines have shown potent PAK4 inhibition.[1] | 20 - 750 |

| PIM-1 | Pyridine-quinoline hybrids are reported as PIM-1 inhibitors.[8][9] | 100 - 2000 |

Table 1: Hypothesized kinase targets and their anticipated potency.

Cell-Based Assays: Assessing Cellular Activity and Mechanism

Once potent kinase inhibition is confirmed, the next crucial step is to evaluate the compound's activity in a cellular context.[12]

Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cell lines known to be dependent on the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR2) into 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Viability Assessment: Measure cell viability using assays such as MTT or Sulforhodamine B (SRB).[13]

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Objective: To confirm that this compound inhibits the intended target and its downstream signaling pathway within the cell.

Methodology:

-

Cell Treatment: Treat cancer cells with the compound at concentrations around its GI50 value for a short period (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Western Blotting: Perform Western blot analysis to measure the phosphorylation status of the target kinase and key downstream effector proteins (e.g., p-AKT, p-ERK).

-

Data Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

In Vivo Models: Evaluating Preclinical Efficacy and Safety

Promising results from in vitro and cell-based assays warrant investigation in animal models to assess in vivo efficacy, pharmacokinetics, and preliminary safety.[14][15]

Objective: To evaluate the antitumor activity of this compound in a living organism.

Methodology:

-

Tumor Implantation: Implant human cancer cells subcutaneously into immunodeficient mice.[14]

-

Compound Administration: Once tumors are established, treat the mice with the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume regularly throughout the study.

-

Data Analysis: Compare the tumor growth in the treated group to that in a vehicle-treated control group to determine the extent of tumor growth inhibition.